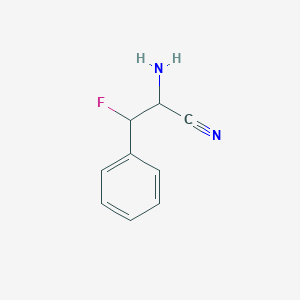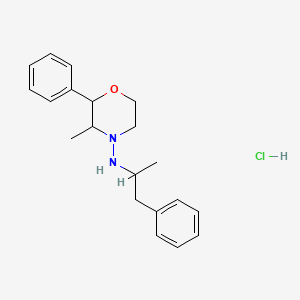
N-Benzoyl-3-thiophen-3-ylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-3-thiophen-3-ylalanine is a compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-Benzoyl-3-thiophen-3-ylalanine can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions has been reported to be effective in synthesizing thiophene derivatives .
Chemical Reactions Analysis
N-Benzoyl-3-thiophen-3-ylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .
Scientific Research Applications
N-Benzoyl-3-thiophen-3-ylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzoyl-3-thiophen-3-ylalanine involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the benzoyl group can form hydrogen bonds with amino acid residues, further influencing the compound’s activity .
Comparison with Similar Compounds
N-Benzoyl-3-thiophen-3-ylalanine can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its antimicrobial properties.
Thiophene-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
Thiophene-2,5-dicarboxylic acid: Utilized in the development of organic semiconductors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
CAS No. |
69935-11-1 |
|---|---|
Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
2-benzamido-3-thiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C14H13NO3S/c16-13(11-4-2-1-3-5-11)15-12(14(17)18)8-10-6-7-19-9-10/h1-7,9,12H,8H2,(H,15,16)(H,17,18) |
InChI Key |
AXJJASXWAKRRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

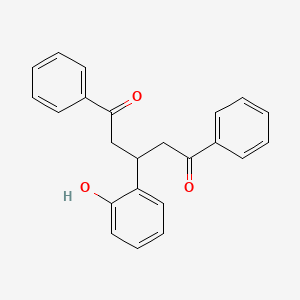
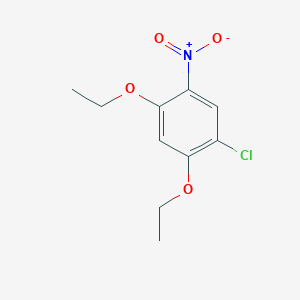
![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
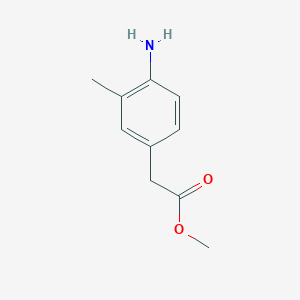
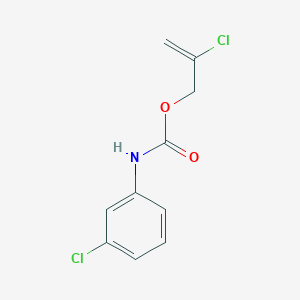
![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)

![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)

